molecular formula C8H9Br2NO3S B273323 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide

2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B273323
M. Wt: 359.04 g/mol
InChI Key: BVOMWZBESACPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide, also known as DBHBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBHBS is a sulfonamide derivative that contains two bromine atoms and a hydroxyethyl group, making it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various biological processes. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the disruption of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase with high potency and selectivity. In vivo studies have shown that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can reduce the growth of cancer cells and exhibit antibacterial and anti-inflammatory activity. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to exhibit potent analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has some limitations, including its potential toxicity and limited selectivity for certain enzymes. Careful consideration should be taken when using 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments to ensure its safety and efficacy.

Future Directions

There are several future directions for the research and development of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can be utilized to develop new functional materials with unique properties and applications. Further research on 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the discovery of new compounds with potential therapeutic and industrial applications.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with chloroacetic acid, followed by the reaction with sodium hydroxide to obtain the final product. This method has been widely used to synthesize 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide with high purity and yield.

Scientific Research Applications

2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been used as a tool to study enzyme inhibition and protein-ligand interactions. In materials science, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been utilized to prepare functional materials such as sensors, catalysts, and polymers.

properties

Product Name

2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide

Molecular Formula

C8H9Br2NO3S

Molecular Weight

359.04 g/mol

IUPAC Name

2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C8H9Br2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2

InChI Key

BVOMWZBESACPEM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br

Origin of Product

United States

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